PROP-2-EN-1-YL 6-[(CARBAMOYLMETHYL)SULFANYL]-5-CYANO-2-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE
Description
PROP-2-EN-1-YL 6-[(CARBAMOYLMETHYL)SULFANYL]-5-CYANO-2-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a structurally complex 1,4-dihydropyridine derivative featuring a thiophen-2-yl substituent at position 4, a carbamoylmethyl sulfanyl group at position 6, and a propenyl carbamate ester at position 2. This compound’s design integrates multiple functional groups—cyano, methyl, sulfanyl, and carbamate—that may influence its electronic, steric, and hydrogen-bonding properties.
Properties
IUPAC Name |
prop-2-enyl 6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-3-6-23-17(22)14-10(2)20-16(25-9-13(19)21)11(8-18)15(14)12-5-4-7-24-12/h3-5,7,15,20H,1,6,9H2,2H3,(H2,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZHKSZUQXKKKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)N)C#N)C2=CC=CS2)C(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-EN-1-YL 6-[(CARBAMOYLMETHYL)SULFANYL]-5-CYANO-2-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The thiophene moiety can be introduced through a subsequent thiolation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
PROP-2-EN-1-YL 6-[(CARBAMOYLMETHYL)SULFANYL]-5-CYANO-2-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The thiophene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Pyridine derivatives.
Reduction: Primary amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
The compound PROP-2-EN-1-YL 6-[(CARBAMOYLMETHYL)SULFANYL]-5-CYANO-2-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic molecule with potential applications in various scientific fields, particularly in pharmacology and material science. This article explores its structural characteristics, synthesis methods, biological interactions, and potential applications backed by case studies and research findings.
Molecular Formula
The molecular formula of this compound is , indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. Its molecular weight is approximately 292.36 g/mol.
Multi-Step Synthetic Pathways
The synthesis of this compound typically involves several chemical reactions:
- Formation of the Dihydropyridine Core : This can be achieved through a condensation reaction involving appropriate aldehydes and amines.
- Introduction of Functional Groups : Subsequent reactions introduce the cyano and carbamoyl groups.
- Final Modifications : The thiophene ring is added through electrophilic substitution or similar methods.
Pharmacological Potential
Research indicates that compounds with dihydropyridine structures exhibit a range of biological activities, including:
- Antihypertensive Effects : Dihydropyridines are known calcium channel blockers, making them candidates for hypertension treatment.
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
Case Studies
- Antihypertensive Activity : A study demonstrated that related dihydropyridine compounds effectively reduced blood pressure in hypertensive animal models, suggesting similar potential for this compound.
- Antimicrobial Properties : Research has indicated that derivatives of this class exhibit antimicrobial activity against various pathogens, which could be explored further for therapeutic applications.
Conductive Polymers
Due to the presence of thiophene rings, this compound may also find applications in the development of conductive polymers. These materials are crucial in electronics for applications such as organic light-emitting diodes (OLEDs) and solar cells.
Drug Delivery Systems
The unique structure allows for modifications that can enhance solubility and bioavailability, making it suitable for drug delivery systems where controlled release is essential.
Mechanism of Action
The mechanism of action of PROP-2-EN-1-YL 6-[(CARBAMOYLMETHYL)SULFANYL]-5-CYANO-2-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural motifs with several classes of heterocycles, including thieno[2,3-b]pyridines, pyrimidino-thienopyridines, and carbamate derivatives . Key comparisons include:
Key Observations :
- Thiophene vs.
- Carbamoylmethyl Sulfanyl Group : This substituent introduces hydrogen-bonding capacity (via the carbamoyl moiety) and sulfur-mediated hydrophobic interactions, differentiating it from simpler sulfanyl or nitrile groups in analogues .
- Propenyl Carbamate Ester : Unlike alkyl or aryl esters, the propenyl group may improve solubility and metabolic stability compared to methyl or phenyl esters in other dihydropyridines .
Electronic and Steric Effects
- Cyano Group: The electron-withdrawing cyano substituent at position 5 likely stabilizes the 1,4-dihydropyridine core, analogous to nitrendipine and other calcium channel blockers. This contrasts with carbamate or thioxo groups in diazaphosphinane derivatives, which alter electron delocalization patterns .
Hydrogen Bonding and Crystal Packing
The carbamoylmethyl sulfanyl group enables hydrogen-bond donor/acceptor interactions, which may influence crystal packing and solubility. In contrast, thieno[2,3-b]pyridines lacking such groups rely on weaker van der Waals forces or π-stacking . Computational modeling (e.g., QSPR/QSAR) could further elucidate how these differences affect bioavailability .
Biological Activity
The compound PROP-2-EN-1-YL 6-[(CARBAMOYLMETHYL)SULFANYL]-5-CYANO-2-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE belongs to the class of 1,4-dihydropyridines (1,4-DHPs), which are known for their diverse biological activities, including anticancer, antioxidant, and antimicrobial properties. This article delves into the biological activity of this specific compound, highlighting its potential therapeutic applications based on available research.
Chemical Structure and Properties
The structural formula of the compound can be broken down into distinct functional groups that are responsible for its biological activity. The presence of the dihydropyridine moiety is crucial as it is a common scaffold in many bioactive compounds.
Anticancer Activity
Research indicates that 1,4-DHP derivatives exhibit promising anticancer properties. A study involving various 1,4-DHP compounds demonstrated significant cytotoxic effects against multiple cancer cell lines, including HeLa (cervical carcinoma), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer) . The mechanism of action appears to involve triggering paraptosis, a non-conventional form of cell death characterized by cytoplasmic vacuolation .
Table 1: Cytotoxic Effects of Dihydropyridine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | A549 | 20 |
| Compound C | MIA PaCa-2 | 18 |
Antioxidant Activity
Dihydropyridine derivatives have also been studied for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. For instance, certain derivatives have shown significant activity in inhibiting lipid peroxidation and enhancing the activity of endogenous antioxidants .
Antimicrobial Activity
The antimicrobial potential of 1,4-DHPs is another area of interest. Some studies have reported that these compounds exhibit inhibitory effects against various bacterial strains, suggesting their potential as therapeutic agents in treating infections .
Case Studies
One notable study synthesized a series of new 1-benzamido-1,4-dihydropyridine derivatives and evaluated their biological activities. Among these, several compounds demonstrated potent anticancer effects comparable to established chemotherapeutics . In vivo toxicity assays indicated that these compounds could be administered at doses significantly higher than their IC50 values without severe adverse effects .
The biological activities of this compound may be attributed to its ability to modulate various cellular pathways. The dihydropyridine core interacts with calcium channels and other receptors involved in cellular signaling processes. Additionally, the presence of a thiophene ring may enhance its lipophilicity and facilitate membrane penetration, increasing its bioavailability .
Q & A
Basic: What are the standard methods for determining the crystal structure of this compound?
Answer:
The crystal structure can be resolved using single-crystal X-ray diffraction (SC-XRD). Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. For refinement, employ SHELXL (via the SHELX suite) to model atomic positions, displacement parameters, and hydrogen bonding networks. Validate the structure using tools like PLATON to check for missed symmetry, twinning, or voids .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from variations in assay conditions (e.g., pH, solvent, cell lines). To address this:
- Conduct a meta-analysis of existing studies to identify confounding variables.
- Replicate experiments under standardized protocols (e.g., OECD guidelines).
- Use orthogonal assays (e.g., SPR for binding affinity, enzymatic assays for functional validation) to cross-verify results .
Basic: What synthetic routes are commonly employed for this compound?
Answer:
Synthesis typically involves:
Multi-step organic reactions : Start with a dihydropyridine core, followed by thiomethylation and carbamoylmethylation.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase).
Characterization : Validate intermediates via H/C NMR and high-resolution mass spectrometry (HRMS) .
Advanced: How can computational modeling predict this compound’s interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes/receptors.
- Molecular dynamics (MD) : Run 100-ns simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes.
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Basic: What are the recommended handling and storage protocols?
Answer:
- Storage : Keep in airtight containers at 10–25°C, away from strong oxidizers.
- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can AI-driven tools optimize the compound’s synthesis?
Answer:
- Process simulation : Use COMSOL Multiphysics coupled with machine learning (ML) to model reaction kinetics and optimize parameters (temperature, catalyst loading).
- High-throughput screening : Implement robotic platforms to test reaction conditions (e.g., solvent polarity, stoichiometry) and train ML models on yield data .
Basic: What theoretical frameworks guide studies on its mechanism of action?
Answer:
- Molecular pharmacology : Investigate interactions with cytochrome P450 enzymes or ion channels.
- Supramolecular chemistry : Study host-guest interactions using density functional theory (DFT) to model electronic properties .
Advanced: How to address low yield in the final synthetic step?
Answer:
- Design of Experiments (DoE) : Vary catalysts (e.g., Pd/C vs. Raney Ni), solvents (DMF vs. THF), and temperatures.
- Statistical analysis : Apply response surface methodology (RSM) to identify critical factors.
- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress .
Basic: What analytical techniques confirm the compound’s purity?
Answer:
- HPLC : Use a C18 column with UV detection at 254 nm (mobile phase: 60:40 acetonitrile/water).
- Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values.
- Thermogravimetric analysis (TGA) : Assess thermal stability and solvent residues .
Advanced: How to evaluate ecological toxicity when data is scarce?
Answer:
- QSAR models : Predict ecotoxicity using software like ECOSAR or TEST.
- Read-across assessments : Compare with structurally similar compounds listed under REACH.
- Microcosm studies : Test biodegradation in soil/water systems under OECD 307/308 guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
